molecular formula C₁₆H₂₄D₅NO₄ B1147151 trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 CAS No. 1322626-69-6

trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5

Cat. No.: B1147151
CAS No.: 1322626-69-6
M. Wt: 304.44
Attention: For research use only. Not for human or veterinary use.
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Description

trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5: is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C16H24D5NO4 and a molecular weight of 304.44 g/mol . This compound is often utilized as a reference standard in various scientific studies.

Preparation Methods

The synthesis of trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 involves multiple steps, typically starting with the preparation of the cyclohexyloxy intermediate. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butyloxycarbonyl (Boc) protecting group. The final step involves the deuteration process to incorporate deuterium atoms, which is crucial for its application in research .

Chemical Reactions Analysis

trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 undergoes various chemical reactions, including:

Scientific Research Applications

trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: The compound is used in studies involving protein-ligand interactions and enzyme kinetics.

    Medicine: It is employed in drug development research to study the pharmacokinetics and metabolism of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to interact with its target. The deuterium atoms present in the compound provide stability and facilitate detailed mechanistic studies using isotopic labeling techniques .

Comparison with Similar Compounds

Similar compounds to trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 include:

The unique feature of this compound is its fully deuterated structure, providing enhanced stability and enabling precise mechanistic studies in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[3,3,4,5,5-pentadeuterio-4-(oxan-2-yloxy)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18)/i9D2,10D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWRRGNCVVZGPJ-UXCJJYBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])OC2CCCCO2)([2H])[2H])NC(=O)OC(C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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